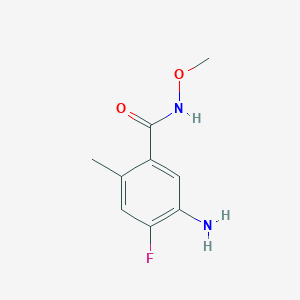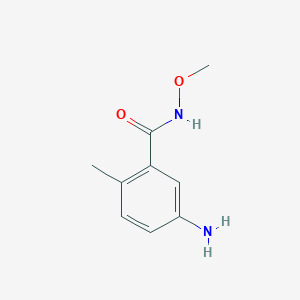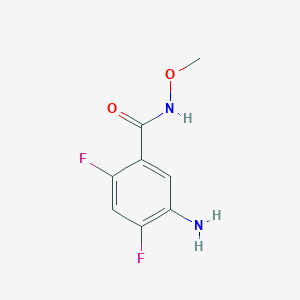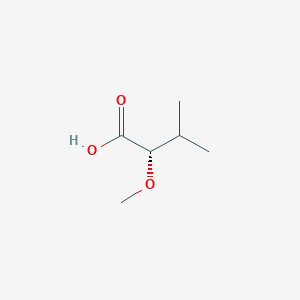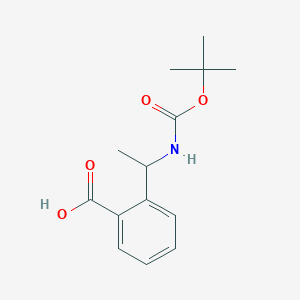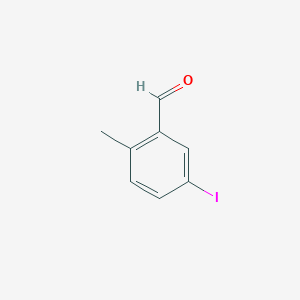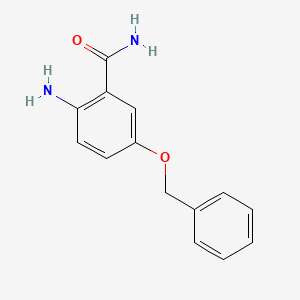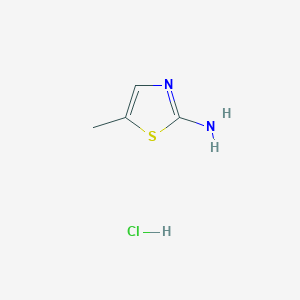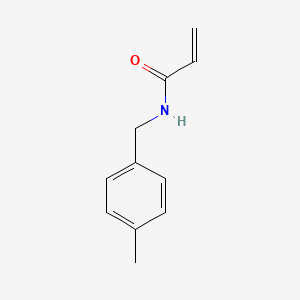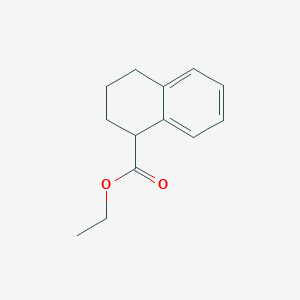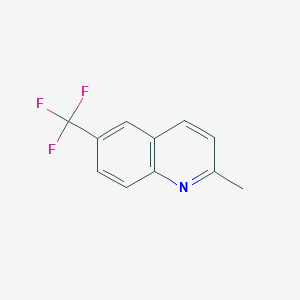
2-Methyl-6-(trifluoromethyl)quinoline
Übersicht
Beschreibung
2-Methyl-6-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C11H8F3N .
Synthesis Analysis
The synthesis of 2-trifluoromethyl quinolines can be achieved through the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), yielding 2-trifluoromethyl quinolines in moderate to excellent yields . Another method involves the palladium-catalyzed coupling reaction of trifluoromethylacetimidoyl iodide with dialkyl vinylphosphonates .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(trifluoromethyl)quinoline consists of a quinoline core with a trifluoromethyl group attached at the 6-position and a methyl group at the 2-position . The strong and distinct C-H stretching band at 2924/2925 cm-1 (FT-IR / FT- Raman) and 2956/2964 cm-1 (FT-IR / FT-Raman) are in agreement with the theoretical values of 2933 cm-1 (mode no: 61) and 2979 cm-1 (mode no:62) by B3LYP/cc-pVQZ method and are well supported by the PED values .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-6-(trifluoromethyl)quinoline include oxidation of 6-chloroquinoline to N -oxide with m -chloroperoxybenzoic acid, successive treatment with ‘BF 2 CF 3 ’ producing 2d, and the reaction of 2d with Me 3 SiCF 3 and CsF afforded 6-chloro-2-trifluoromethylquinoline . Another reaction involves the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Physical And Chemical Properties Analysis
2-Methyl-6-(trifluoromethyl)quinoline has a molecular weight of 211.18 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 226 . It has a XLogP3 of 3.5, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Fluorinated quinolines, including 2-Methyl-6-(trifluoromethyl)quinoline, have been studied extensively for their unique synthesis methods and properties . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
Biological Activity
Quinoline nucleus is endowed with a variety of therapeutic activities . Many synthetic quinolines, including fluorinated ones, have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Drug Discovery
2-Methyl-6-(trifluoromethyl)quinoline is a versatile chemical compound used in scientific research, particularly in drug discovery. It exhibits high perplexity due to its intricate structure and offers burstiness with its diverse applications in areas like drug discovery and catalysis.
Nucleic Acid Delivery
Extracellular synthetic nucleic acids, such as siRNAs, are unable to reach their intended targets efficiently. Therefore, delivery methods such as cell-penetrating peptides (CPP), which increase their transport, could enhance the potency of siRNA as therapeutic agents .
Insecticide Development
Fluorinated quinolines have also found application in agriculture . For example, flometoquin, a novel quinoline insecticide, was discovered through field trials .
Catalysis
2-Methyl-6-(trifluoromethyl)quinoline is also used in catalysis. Its complex structure and unique properties make it a valuable compound in various catalytic processes.
Wirkmechanismus
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (21118) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Quinoline compounds are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Methyl-6-(trifluoromethyl)quinoline are not explicitly mentioned in the search results, quinoline derivatives are a significant area of research due to their wide range of biological properties. They are crucial building blocks in creating physiologically active compounds, and their uses in medicinal chemistry are escalating .
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCBEQRKQRFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)quinoline | |
CAS RN |
66023-21-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
